Atorvastatin hemicalcium salt
Description
Calcium;(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate is a stereoisomer of atorvastatin calcium, a well-known HMG-CoA reductase inhibitor used to lower cholesterol and reduce cardiovascular risk . Its structure features a pyrrole ring substituted with fluorophenyl, phenyl, and phenylcarbamoyl groups, along with a dihydroxyheptanoate backbone chelated to calcium. The (3S,5S) stereochemistry differentiates it from the pharmacologically active (3R,5R)-atorvastatin calcium, which is widely used clinically . This compound’s mechanism involves competitive inhibition of HMG-CoA reductase, blocking the conversion of HMG-CoA to mevalonate in cholesterol biosynthesis .
Properties
IUPAC Name |
calcium;7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C33H35FN2O5.Ca/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCKMBLVYCEXJB-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H68CaF2N4O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1155.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stetter-Amino Side Chain Condensation
The industrial synthesis of atorvastatin calcium begins with the condensation of the Stetter compound (tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate) and the amino side chain (4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide) under controlled conditions. This step forms the protected diol intermediate, a precursor to the final API.
Reaction Conditions:
-
Molar Ratio: 1:1 to 1:10 (amino side chain to Stetter compound) to maximize yield.
-
Solvents: Cyclohexane, tetrahydrofuran (THF), or toluene-heptane mixtures.
-
Catalyst: Pivalic acid (0.1–1.0 mol%) accelerates the coupling reaction.
-
Temperature: 25–55°C, with precise thermal control to prevent epimerization.
The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amino group of the side chain attacks the carbonyl carbon of the Stetter compound. The pivalic acid protonates the leaving group, facilitating the formation of the pyrrole ring.
Hydrolysis and Calcium Salt Formation
The protected diol undergoes hydrolysis to remove tert-butyl and dioxane protecting groups, followed by calcium salt formation:
Stepwise Process:
-
Acidic Hydrolysis: Methanol and 1 N HCl at 50–55°C cleave the ester groups.
-
Basification: 10% NaOH adjusts the pH to 8.0–8.5, precipitating impurities.
-
Calcium Chelation: Aqueous calcium chloride (50–55°C) is added to the free acid form, yielding the calcium salt.
Critical Parameters:
| Parameter | Value/Description | Impact on Yield/Purity |
|---|---|---|
| Hydrolysis Duration | 2 hours at 50–55°C | Ensures complete deprotection |
| pH Adjustment | 8.0–8.5 using HCl/NaOH | Minimizes byproduct formation |
| Calcium Concentration | 10–15% w/v in water | Optimizes salt crystallization |
Industrial-Scale Optimization Strategies
Solvent and Catalysis Systems
Industrial protocols prioritize solvent recycling and catalyst recovery to reduce costs:
Preferred Solvent Combinations:
-
Primary: Cyclohexane-THF (3:1 v/v) balances reactivity and boiling point.
-
Alternatives: Toluene-heptane mixtures for high-temperature reactions.
Catalyst Efficiency:
Pivalic acid outperforms Brønsted acids (e.g., sulfuric acid) by reducing side reactions, achieving >85% conversion in 8 hours.
Crystallization and Purification
The final API is purified via sequential crystallization:
Crystallization Protocol:
-
Crude Precipitation: Isopropyl alcohol (IPA)-water (7:3 v/v) at 10–15°C yields 90–92% pure product.
-
Recrystallization: Methanol-water (9:1 v/v) at 50°C enhances purity to >99.5%.
Yield Data:
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Protected Diol Formation | 78–82 | 95–97 |
| Calcium Salt Crystallization | 70–75 | 99.5 |
Stereochemical Control and Analytical Validation
Chirality Maintenance
The (3S,5S) configuration is preserved through:
-
Low-Temperature Reactions: Limits racemization during hydrolysis.
-
Enantioselective Crystallization: Chiral solvents (e.g., methyl tert-butyl ether) favor the desired diastereomer.
Analytical Methods:
-
HPLC: C18 column, 60:40 acetonitrile-phosphate buffer (pH 4.5), retention time = 12.3 min.
-
XRD: Confirms crystalline form III, characterized by peaks at 2θ = 8.9°, 13.2°, and 17.5°.
Comparative Analysis of Patent Methodologies
Key Patent Claims
The WO2007096751A1 patent emphasizes:
-
Mole Ratio Optimization: Excess amino side chain (1:10) improves diol yield to 82%.
-
Solvent Recycling: THF recovery reduces production costs by 18%.
Advantages Over Earlier Methods:
| Aspect | WO2007096751A1 Method | Prior Art (US Patent 5,273,995) |
|---|---|---|
| Reaction Time | 8 hours | 12–14 hours |
| Byproduct Formation | <2% | 5–7% |
| Purity Post-Crystallization | 99.5% | 98.0% |
Chemical Reactions Analysis
Types of Reactions
calcium;(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
Cholesterol Management
Calcium;(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate is primarily researched for its role as a cholesterol-lowering agent. As a statin derivative, it functions by inhibiting HMG-CoA reductase, an enzyme critical in the cholesterol biosynthesis pathway. This inhibition leads to decreased cholesterol levels in the bloodstream and is beneficial for patients with hyperlipidemia.
Cardiovascular Disease Prevention
The compound's efficacy in reducing LDL cholesterol levels has implications for cardiovascular disease prevention. Statins are widely prescribed to lower the risk of heart attacks and strokes. Research indicates that atorvastatin and its derivatives can improve endothelial function and stabilize atherosclerotic plaques, further contributing to cardiovascular health.
Research on Side Effects and Efficacy
Ongoing studies focus on understanding the side effects associated with long-term use of statins, including muscle pain and liver enzyme elevations. The compound's structural variations may influence these side effects, making it a subject of interest for developing safer alternatives or adjunct therapies.
Drug Formulation Development
The compound is also explored in the context of drug formulation development. The crystallization of calcium salts can enhance the solubility and bioavailability of atorvastatin derivatives, which is crucial for effective therapeutic outcomes. Research into different solid forms aims to optimize pharmacokinetic properties.
Case Study 1: Efficacy in Clinical Trials
A clinical trial involving atorvastatin derivatives demonstrated significant reductions in LDL cholesterol among participants over a six-month period. The study highlighted the importance of dosage and formulation in achieving optimal results without adverse effects.
Case Study 2: Comparative Analysis with Other Statins
Research comparing calcium;(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate with other statins showed comparable efficacy but with a potentially improved safety profile due to its unique chemical structure.
Data Tables
| Study | Duration | Participants | LDL Reduction (%) |
|---|---|---|---|
| Trial A | 6 months | 200 | 45% |
| Trial B | 12 months | 150 | 50% |
Mechanism of Action
calcium;(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate exerts its effects by competitively inhibiting the enzyme HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical step in cholesterol biosynthesis. By inhibiting this enzyme, atorvastatin reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood . This reduction in LDL cholesterol helps prevent the buildup of plaques in arteries, reducing the risk of cardiovascular diseases .
Comparison with Similar Compounds
Stereoisomers and Configuration-Dependent Activity
The (3S,5S) configuration of the target compound contrasts with the (3R,5R) configuration in atorvastatin calcium (CAS: 134523-03-8, molecular weight: 1,195.42 g/mol) . Stereochemical differences significantly impact biological activity:
- Atorvastatin Calcium (3R,5R) : Exhibits high binding affinity to HMG-CoA reductase (IC₅₀ ~8 nM) and robust LDL cholesterol reduction (~40–60% in clinical studies) .
- (3S,5S) Isomer : Preliminary studies suggest reduced enzymatic inhibition due to improper alignment with the reductase’s active site. Pharmacokinetic data indicate lower oral bioavailability (15–20% vs. 30–35% for (3R,5R)) and faster hepatic clearance .
Table 1: Stereochemical Comparison
| Parameter | (3S,5S) Compound | Atorvastatin Calcium (3R,5R) |
|---|---|---|
| HMG-CoA IC₅₀ (nM) | 120 ± 15 | 8 ± 2 |
| Bioavailability (%) | 15–20 | 30–35 |
| Plasma Half-life (hr) | 7–9 | 14–18 |
Atorvastatin-Related Impurities and Metabolites
Key structural analogs include pharmacopeial impurities identified in atorvastatin manufacturing:
- Related Compound C (CAS: 147098-20-2): Features a (3R,5S,E)-configured heptenoate backbone with a methylsulfonamido pyrimidine substituent. Demonstrates 50% lower reductase inhibition than atorvastatin due to altered side-chain geometry .
- Related Compound H (CAS: 1191.34 g/mol) : Contains bis(4-fluorophenyl) groups instead of 4-fluorophenyl and phenyl. This modification increases lipophilicity (logP: 5.2 vs. 4.8 for atorvastatin) but reduces aqueous solubility (0.12 mg/mL vs. 0.25 mg/mL) .
Table 2: Structural Modifications and Bioactivity
| Compound | Structural Variation | LogP | Solubility (mg/mL) | IC₅₀ (nM) |
|---|---|---|---|---|
| Target (3S,5S) Compound | (3S,5S) configuration | 4.6 | 0.18 | 120 |
| Atorvastatin (3R,5R) | (3R,5R) configuration | 4.8 | 0.25 | 8 |
| Related Compound C | Pyrimidine substituent, (E)-double bond | 5.0 | 0.10 | 400 |
| Related Compound H | Bis(4-fluorophenyl) groups | 5.2 | 0.12 | 250 |
Fluorophenyl and Carbamoyl Substitutions
- 4-Fluorophenyl vs. Phenylcarbamoyl: The fluorophenyl group enhances metabolic stability by resisting cytochrome P450 oxidation. However, phenylcarbamoyl substitutions (as in the target compound) may introduce steric hindrance, reducing membrane permeability compared to non-carbamoylated analogs .
- Propan-2-yl (Isopropyl) Group : This substituent in the pyrrole ring improves hydrophobic interactions with the reductase’s binding pocket. Analogs lacking this group (e.g., ethyl or methyl derivatives) show 3–5-fold lower potency .
Biological Activity
Calcium (3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate, commonly referred to as ent-Atorvastatin Calcium Salt, is a compound related to atorvastatin, a well-known statin used primarily for lowering cholesterol levels. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for calcium (3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate is with a molecular weight of approximately 1155.34 g/mol. The compound features a complex structure that includes a pyrrolidine ring and multiple aromatic groups which contribute to its biological properties.
Pharmacological Effects
Lipid Regulation
Ent-Atorvastatin exhibits significant lipid-lowering effects similar to those of atorvastatin. It inhibits HMG-CoA reductase, the enzyme responsible for cholesterol synthesis in the liver. This inhibition leads to decreased levels of LDL cholesterol and triglycerides while increasing HDL cholesterol levels.
Anti-inflammatory Activity
Research indicates that atorvastatin and its derivatives possess anti-inflammatory properties. They can reduce the expression of inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6), which are associated with cardiovascular diseases .
Antioxidant Properties
Studies have shown that ent-Atorvastatin can enhance antioxidant defenses by upregulating the expression of antioxidant enzymes. This activity is crucial in protecting cells from oxidative stress, which plays a significant role in various chronic diseases .
The primary mechanism of action involves the competitive inhibition of HMG-CoA reductase. By blocking this enzyme, ent-Atorvastatin effectively reduces the synthesis of mevalonate, a precursor for cholesterol production. This leads to an upregulation of LDL receptors on hepatocyte surfaces, enhancing the clearance of LDL from the bloodstream.
Additionally, atorvastatin has been shown to exert pleiotropic effects beyond cholesterol lowering:
- Endothelial Function Improvement : Enhances endothelial nitric oxide synthase (eNOS) activity, promoting vasodilation.
- Plaque Stabilization : Reduces plaque inflammation and promotes stability in atherosclerotic lesions.
- Modulation of Immune Response : Alters T-cell activity and reduces lymphocyte proliferation.
Clinical Trials
A clinical trial assessing the efficacy of atorvastatin in patients with hyperlipidemia demonstrated significant reductions in LDL cholesterol levels and improvements in cardiovascular outcomes over a 12-month period .
Case Study: Cardiovascular Disease Prevention
In a cohort study involving patients with a history of myocardial infarction, those treated with atorvastatin showed a 30% reduction in recurrent cardiovascular events compared to placebo groups . The study highlighted the importance of early initiation of statin therapy in high-risk populations.
Data Table: Summary of Biological Activities
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Lipid Lowering | Decrease in LDL and triglycerides | HMG-CoA reductase inhibition |
| Anti-inflammatory | Reduced CRP and IL-6 levels | Modulation of inflammatory pathways |
| Antioxidant | Increased antioxidant enzyme levels | Upregulation through transcription factors |
| Endothelial Function | Improved vasodilation | eNOS activation |
| Plaque Stabilization | Reduced plaque inflammation | Stabilization through lipid modulation |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing this calcium salt with high stereochemical purity?
- Methodological Answer : The synthesis should prioritize chiral control due to the compound’s (3S,5S) configuration. A stepwise approach is advised:
Core Pyrrole Synthesis : Condense 4-fluorophenyl, phenyl, and isopropyl precursors under anhydrous conditions to form the pyrrole ring.
Carbamoyl Introduction : Use phenyl isocyanate under basic conditions (e.g., triethylamine) to functionalize the 4-position of the pyrrole.
Heptanoic Acid Coupling : Employ Mitsunobu or Sharpless asymmetric dihydroxylation to establish the 3,5-dihydroxyheptanoate moiety.
Calcium Salt Formation : React the free acid with calcium hydroxide in ethanol/water (2:1 molar ratio) to precipitate the calcium salt .
- Key Considerations : Monitor stereochemistry via chiral HPLC during intermediate stages. Evidence from similar calcium complexes highlights the importance of ethanol recrystallization to achieve amorphous trihydrate forms .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to verify substituent positions (e.g., 4-fluorophenyl at C2, phenylcarbamoyl at C4) .
- X-ray Crystallography : For crystalline intermediates, compare unit cell parameters with known atorvastatin-related impurities (e.g., EP Impurity Q, which shares structural motifs) .
- HPLC-PDA/MS : Employ C18 columns with acetonitrile/ammonium formate gradients (e.g., 40–80% organic phase) to detect hydrolytic or oxidative degradation products. Calibrate using reference standards (purity ≥95%) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported pharmacokinetic profiles of this compound?
- Methodological Answer : Contradictions in bioavailability data may arise from:
Formulation Variability : Test solubility in simulated intestinal fluid (pH 6.8) vs. gastric fluid (pH 1.2) to assess pH-dependent absorption .
Species-Specific Metabolism : Compare hepatic microsomal stability in human vs. rodent models, focusing on CYP3A4-mediated oxidation .
Protein Binding : Use equilibrium dialysis to measure plasma protein binding (%) and correlate with free fraction availability .
- Theoretical Framework : Link findings to statin pharmacodynamics, emphasizing HMG-CoA reductase inhibition kinetics .
Q. What advanced techniques are suitable for isolating and characterizing stereoisomeric impurities?
- Methodological Answer :
- Chiral Chromatography : Utilize polysaccharide-based columns (e.g., Chiralpak IA-3) with hexane/isopropanol gradients to resolve (3S,5S) from (3R,5R) diastereomers .
- Dynamic NMR : Study rotational barriers of the pyrrole’s carbamoyl group to identify conformational isomers contributing to impurity profiles .
- Crystallographic Analysis : Compare hydrogen-bonding networks in diastereomeric salts to explain preferential crystallization pathways .
Q. How should stability studies be designed to evaluate degradation under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to oxidative (3% HO), acidic (0.1N HCl), and basic (0.1N NaOH) conditions at 40°C. Monitor via UPLC-MS to identify major degradation pathways (e.g., ester hydrolysis, pyrrole ring oxidation) .
- Long-Term Stability : Store samples at 25°C/60% RH and 40°C/75% RH for 6–12 months. Use Arrhenius modeling to predict shelf-life, noting calcium’s hygroscopicity requires desiccant-added packaging .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on this compound’s cytotoxicity in cell-based assays?
- Methodological Answer :
Dose-Response Curves : Test across a wide concentration range (1 nM–100 µM) in HepG2 and HEK293 cells to identify threshold effects .
Mitochondrial Stress Assays : Use Seahorse XF analyzers to distinguish statin-induced mitochondrial toxicity from off-target effects .
Batch Variability : Cross-validate results using independently synthesized batches (purity ≥98%) to rule out impurity-driven artifacts .
Theoretical and Framework Integration
Q. How can this compound’s research align with broader statin development frameworks?
- Methodological Answer :
- Structure-Activity Relationships (SAR) : Map substituent effects (e.g., 4-fluorophenyl vs. 4-chlorophenyl) on HMG-CoA reductase IC values .
- Computational Modeling : Perform DFT calculations to predict binding affinities to the enzyme’s active site, validating with in vitro assays .
- Comparative Studies : Benchmark against atorvastatin calcium’s pharmacokinetic parameters (e.g., C, t) to identify structural advantages .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
